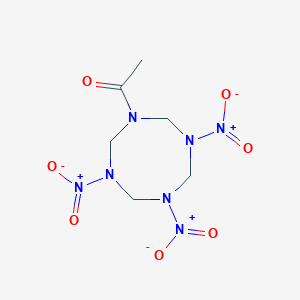
Solex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solex, also known as Soluble Extract of Lignocellulose, is a plant-based substance that has gained attention in the scientific community due to its potential applications in various fields. Solex is derived from lignocellulosic biomass, which is a complex mixture of plant materials such as wood, grass, and agricultural waste. The synthesis method of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes.
Mecanismo De Acción
The mechanism of action of Solex is not fully understood, but it is believed to be due to the presence of various bioactive compounds such as phenolic acids, flavonoids, and lignans. These compounds have been found to have antioxidant and anti-inflammatory properties, which may contribute to the health benefits of Solex.
Efectos Bioquímicos Y Fisiológicos
Solex has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce the risk of chronic diseases such as cancer and diabetes. Solex has also been found to have prebiotic effects, which may help to improve gut health and digestion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Solex in lab experiments is that it is a renewable and sustainable resource. It is also relatively cheap and easy to produce compared to other plant extracts. However, one of the limitations of using Solex is that it is a complex mixture of compounds, which can make it difficult to isolate and identify specific bioactive components.
Direcciones Futuras
There are several future directions for research on Solex. One area of interest is the identification and isolation of specific bioactive compounds in Solex. This would allow for a better understanding of the mechanism of action and potential applications of Solex. Another area of interest is the development of new and innovative methods for the production of Solex, which could make it more cost-effective and sustainable. Finally, more research is needed to explore the potential applications of Solex in various fields such as biotechnology, agriculture, and medicine.
Métodos De Síntesis
The synthesis of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes. The first step involves the pretreatment of the biomass, which can be done using physical methods such as milling or chemical methods such as acid or alkali treatment. The pretreatment step is essential as it helps to break down the complex structure of lignocellulosic biomass, making it easier to extract the desired components.
The second step involves the enzymatic hydrolysis of the pretreated biomass using cellulases and hemicellulases. The enzymes break down the cellulose and hemicellulose components of the biomass into simple sugars, which can then be separated and purified using various chromatography techniques. The final product obtained from this process is Solex, which is a soluble extract of lignocellulose.
Aplicaciones Científicas De Investigación
Solex has potential applications in various fields such as biotechnology, agriculture, and medicine. In biotechnology, Solex can be used as a substrate for the production of biofuels and other bioproducts. In agriculture, Solex can be used as a soil amendment to improve soil fertility and plant growth. In medicine, Solex has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes.
Propiedades
Número CAS |
13980-00-2 |
|---|---|
Nombre del producto |
Solex |
Fórmula molecular |
C6H11N7O7 |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |
Clave InChI |
CJYDNDLQIIGSTH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
13980-00-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



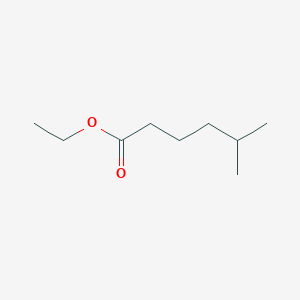

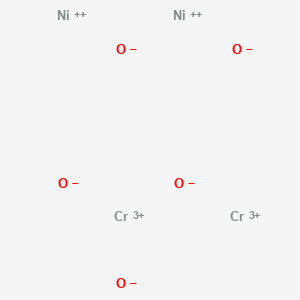
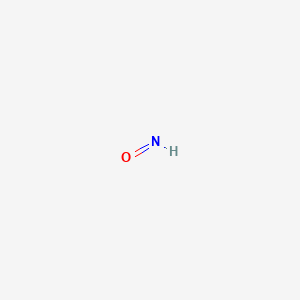

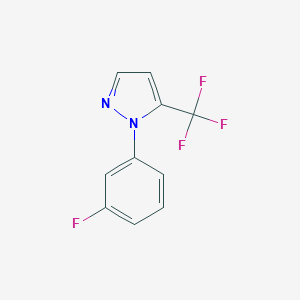
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

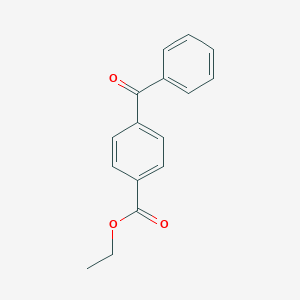
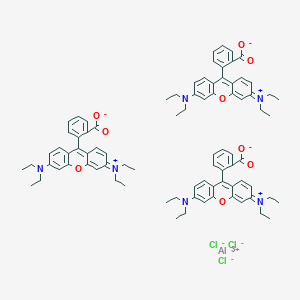
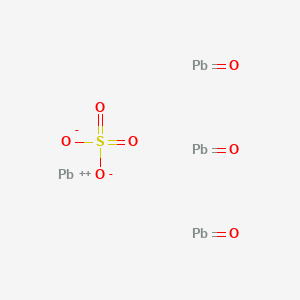
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)